![molecular formula C28H27N3O3S B2405989 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690959-96-7](/img/structure/B2405989.png)
3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It’s an essential scaffold for drug discovery and plays a significant role in medicinal chemistry . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
There are numerous synthesis protocols for the construction of quinoline scaffold. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . This gives it a characteristic double-ring structure .Chemical Reactions Analysis
Quinoline and its derivatives can undergo a variety of chemical reactions. For instance, Anand and co-workers developed a simple, highly efficient, practical, and convenient one-pot method for the synthesis of a broad scope of quinoline derivatives .Scientific Research Applications
Biological and Clinical Research
Quinoline derivatives, including the compound , have diverse biological roles:
Plant Hormone Analogs: Investigate whether this compound or its derivatives mimic plant hormones (e.g., indole-3-acetic acid) and affect plant growth and development .
Abdanne Weyesa and Endale Mulugeta. “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.” RSC Advances, 2020, 10, 20784. Read more
“Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl …”. Molecules, 2016, 21(3), 340. Read more
“A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 2020, 6, 141. Read more
Future Directions
Mechanism of Action
Target of Action
It is known that both indole and quinoline derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s interaction with its targets likely results in changes to cellular processes, given the wide range of biological activities associated with indole and quinoline derivatives .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It has been observed that compounds with higher lipophilicity, such as this one, often display higher activity . This suggests that the compound’s lipophilicity may enhance its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole and quinoline derivatives, it is likely that this compound has diverse molecular and cellular effects .
properties
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-4-34-18-12-10-17(11-13-18)30-26(33)25-24(29)23-21(16-8-6-5-7-9-16)22-19(31-27(23)35-25)14-28(2,3)15-20(22)32/h5-13H,4,14-15,29H2,1-3H3,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWOQZTXXOALOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CC(CC4=O)(C)C)N=C3S2)C5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
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